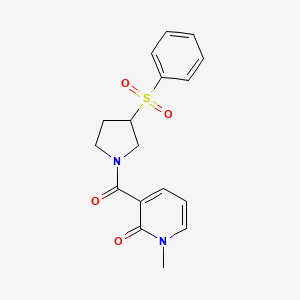

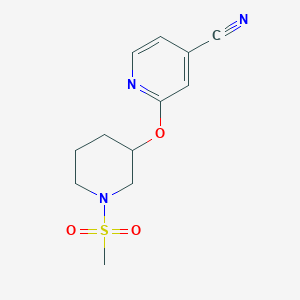

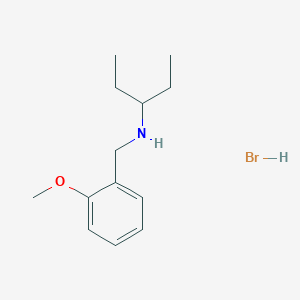

![molecular formula C14H17N3O4S B2395504 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate CAS No. 381731-72-2](/img/structure/B2395504.png)

2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a synthetic compound that has been synthesized through various methods and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate has been found to act as a neurotoxin that selectively destroys dopamine neurons in the brain. 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate is metabolized into MPP+ by monoamine oxidase-B (MAO-B) in the brain. MPP+ is then transported into dopamine neurons through the dopamine transporter, where it inhibits mitochondrial respiration and causes oxidative stress, leading to the death of dopamine neurons.

Biochemical and Physiological Effects:

2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate has been found to have a range of biochemical and physiological effects. 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate has been found to selectively destroy dopamine neurons in the brain, leading to Parkinson's-like symptoms in animal models. 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate has also been found to induce oxidative stress and inflammation in the brain. 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate has been found to alter the levels of neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate has several advantages for lab experiments. 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate is a selective neurotoxin that can be used to study the function of dopamine neurons in the brain. 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate can be used to induce Parkinson's-like symptoms in animal models, allowing researchers to study the disease's pathophysiology. However, 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate also has limitations for lab experiments. 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate is a potent neurotoxin that can be dangerous to handle, and its effects on the brain can be difficult to interpret.

Future Directions

There are several future directions for the study of 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate. One direction is to further investigate the mechanism of action of 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate and its effects on the brain. Another direction is to develop new compounds that can selectively target dopamine neurons in the brain without causing neurotoxicity. Additionally, 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate can be used to study the effects of drugs on the brain and can be used in drug discovery research. Overall, the study of 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate has the potential to provide valuable insights into the function of dopamine neurons in the brain and the pathophysiology of Parkinson's disease.

Synthesis Methods

The synthesis of 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate has been achieved through various methods, including the reaction of thieno[2,3-d]pyrimidine with piperidine and the use of oxalyl chloride as a reagent. The synthesis of 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate has been optimized to increase the yield and purity of the compound. The synthesis of 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate has been extensively studied for its potential use in scientific research. 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate has been found to have a range of applications, including as a tool for studying the function of dopamine neurons in the brain. 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate has also been used to study the role of oxidative stress in Parkinson's disease. 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate has been found to be a useful tool for studying the effects of drugs on the brain and has been used in drug discovery research.

properties

IUPAC Name |

2-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S.C2H2O4/c1-9-13-11(15-6-3-2-4-7-15)10-5-8-16-12(10)14-9;3-1(4)2(5)6/h5,8H,2-4,6-7H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJWTMRPPLYORZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C=CSC2=N1)N3CCCCC3.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

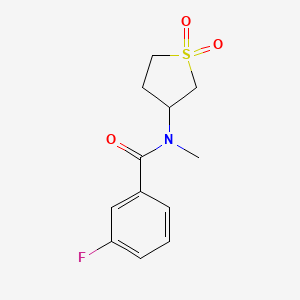

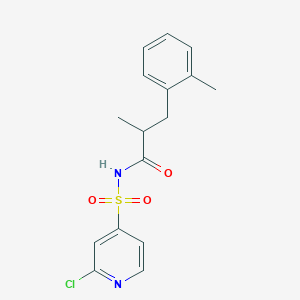

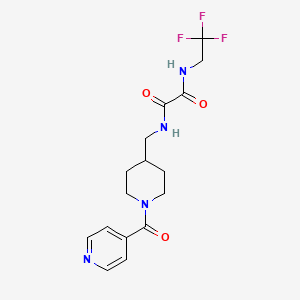

![(2-Phenylthiazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2395427.png)

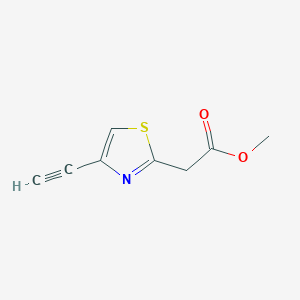

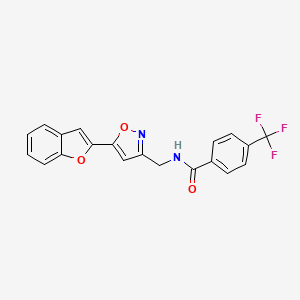

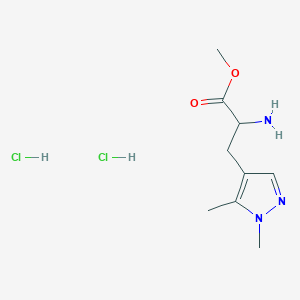

![1-(3-Methoxyphenyl)-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2395437.png)

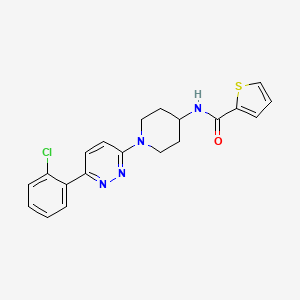

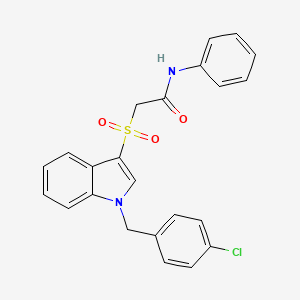

![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2395439.png)